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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

Technical Support Center: DRP-104 Prodrugs

This technical support center provides researchers, scientists, and drug development
professionals with essential information for mitigating the gastrointestinal toxicities associated
with DRP-104 prodrugs.

Frequently Asked Questions (FAQSs)

Q1: What is DRP-104 and how does it work?

DRP-104, also known as sirpiglenastat, is a novel prodrug of the broad-acting glutamine
antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be an inactive form that is
preferentially converted to the active drug, DON, within the tumor microenvironment.[1][2][3]
This targeted activation is achieved by leveraging enzymes that are abundant in tumors.[4] The
active DON then broadly antagonizes glutamine metabolism in cancer cells, disrupting their
ability to proliferate.[1][5] This mechanism not only has direct antitumor effects but also
stimulates both the innate and adaptive immune systems.[1][2]

Q2: Why was DRP-104 developed as a prodrug?

The active component, DON, showed significant antitumor efficacy in early clinical trials.
However, its development was halted due to severe dose-limiting gastrointestinal (Gl) toxicities.
[6][7] The prodrug design of DRP-104 aims to mitigate these toxicities by delivering the active
drug preferentially to the tumor, thereby sparing healthy tissues, especially the gut.[6][7][8]
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Q3: How does DRP-104 mitigate gastrointestinal toxicity?

DRP-104 is engineered to be preferentially bioactivated to DON in tumor tissues while being
bioinactivated to an inert metabolite in Gl tissues.[6][7] This differential metabolism leads to a
significantly higher concentration of the active drug in the tumor compared to the
gastrointestinal tract.[4][6][7][8] Preclinical studies in mice have shown an 11-fold greater
exposure of DON to the tumor versus Gl tissues.[6][7]

Q4: What are the observed side effects of DRP-104 in preclinical studies?

In preclinical mouse models, DRP-104 has demonstrated a markedly improved tolerability
profile compared to DON.[6][7] While DON caused substantial body weight reduction (20-30%),
DRP-104 administration resulted in minimal effects on body weight.[7] At lower doses, no
adverse effects on Gl histopathology were observed. At the highest doses (e.g., 1 mg/kg), mild
lymphocytic infiltration in the Gl tract was noted.[7][9]

Q5: What is the current clinical development status of DRP-1047?

DRP-104 (sirpiglenastat) is currently in early-stage (Phase I/11) clinical trials for patients with
advanced solid tumors.[6][7][8] It is being evaluated both as a single agent and in combination
with immunotherapy.[7]
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Issue Potential Cause Recommended Action
Double-check all calculations
) for dosing, ensuring the correct
Unexpectedly high

gastrointestinal toxicity (e.g.,
significant weight loss,

diarrhea) in animal models.

Incorrect dosing or formulation
of DRP-104.

conversion from DRP-104 to
DON-equivalent, if applicable.
Verify the stability and proper
reconstitution of the

compound.

Animal model may have
altered expression of
activating/inactivating

enzymes.

Consider using a mouse strain,
such as C57BL/6/CES1-/-, that
better recapitulates human
prodrug metabolism for DRP-
104.[7]

Lack of antitumor efficacy in an

in vivo experiment.

Suboptimal dosing regimen.

Preclinical studies have shown
dose-dependent tumor growth
inhibition.[7][9] Consider a
dose-escalation study to
determine the optimal
therapeutic window for your

specific tumor model.

Tumor model is not dependent

on glutamine metabolism.

Confirm the metabolic profile of
your cancer cell line or tumor
model. DRP-104's efficacy is
linked to the inhibition of

glutamine-utilizing enzymes.[4]

Variability in tumor response

within the same experimental

group.

Inconsistent drug

administration.

Ensure consistent
subcutaneous or intravenous
administration techniques. For
subcutaneous injections, vary
the injection site to avoid

localized reactions.

Heterogeneity of the tumor

model.

For xenograft models, ensure
consistent cell numbers and

passage numbers are used for
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implantation. For patient-
derived xenografts (PDXs), be
aware of inherent inter-tumoral

heterogeneity.

Quantitative Data

Table 1: Comparative Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor-Bearing Mice

Dose (DON Tumor Growth Body Weight Gl
Treatment _ : :
Equivalent) Outcome Reduction Histopathology
Improved
1 mg/kg, IV, 5
Complete tumor o parameters
DRP-104 days/week for 2 ) Minimal
regression compared to
DON
Widespread
ulceration,
1 mg/kg, IV, 5
Complete tumor abundant
DON days/week for 2 ] 20-30% ]
regression neutrophil and
lymphocyte
infiltrates

Source: Adapted from preclinical studies described in Science Advances.[7]

Table 2: Dose-Dependent Efficacy and Toxicity of Subcutaneously Administered DRP-104
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Dose (DON Tumor Growth Effect on Body _
) ) Gl Histopathology
Equivalent) Outcome Weight
Dose-dependent
o o Normal Gl
0.1 mg/kg reduction in tumor Minimal effects
morphology
growth
Complete tumor
) ) o Normal Gl
0.3 mg/kg regression at higher Minimal effects
morphology
doses
Complete tumor Mild lymphocytic
1 mg/kg P Minimal effects ymphooyt

regression

infiltration

Source: Data from studies in EL4 tumor-bearing C57BL/6/CES1-/- mice.[7][9]

Table 3: Biodistribution of DON after DRP-104 Administration

Tissue Comparison

Fold Difference in DON Exposure

Tumor vs. Gastrointestinal (GI) Tissue

11-fold greater in tumor

Tumor vs. Plasma

6-fold greater in tumor

Source: Findings from drug distribution studies.[6][7]

Experimental Protocols

Protocol: Assessing Efficacy and Mitigated Gl Toxicity of DRP-104 in a Syngeneic Mouse

Tumor Model

e Cell Culture and Animal Model:

o Culture a murine cancer cell line (e.g., MC38 or EL4) in appropriate media.

o Implant tumor cells subcutaneously into the flank of C57BL/6 mice (or C57BL/6/CES1-/-
mice for human-like metabolism).

o Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mms3).
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e Drug Preparation and Administration:

o Reconstitute DRP-104 in a sterile vehicle (e.g., saline or as specified by the
manufacturer).

o Administer DRP-104 subcutaneously once daily at desired doses (e.g., 0.5 mg/kg and 1.4
mg/kg).[1]

o Include a vehicle control group and potentially a DON-treated group for comparison.
o Efficacy Assessment:
o Measure tumor volume with calipers every 2-3 days.

o At the end of the study, harvest tumors for further analysis (e.g., metabolomic profiling,
flow cytometry).

o Toxicity Assessment:
o Monitor animal body weight daily as a general indicator of toxicity.

o At the end of the study, harvest gastrointestinal tissues (e.g., jejunum, colon) for
histopathological analysis.

o Perform a blinded histopathological scoring of inflammation and architectural changes in
the Gl tract.

e Immunophenotyping (Optional):

o To investigate the immunological mechanism of action, tumors can be dissociated into
single-cell suspensions.

o Perform flow cytometry to analyze the infiltration of various immune cells (e.g., CD3+,
CD4+, CD8+ T cells, NK cells).[1]

Visualizations
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Caption: Preferential activation of DRP-104 to DON in the tumor microenvironment.
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Simplified Signaling of Glutamine Antagonism by DON
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Caption: DON broadly inhibits multiple glutamine-dependent metabolic pathways.
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Experimental Workflow for DRP-104 Evaluation
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Caption: Workflow for in vivo assessment of DRP-104 efficacy and toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12375025?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://pubmed.ncbi.nlm.nih.gov/35930753/
https://www.researchgate.net/publication/362514628_Sirpiglenastat_DRP-104_Induces_Antitumor_Efficacy_through_Direct_Broad_Antagonism_of_Glutamine_Metabolism_and_Stimulation_of_the_Innate_and_Adaptive_Immune_Systems
https://www.drugtargetreview.com/news/106738/novel-prodrug-designed-to-eliminate-cancer-without-harming-healthy-cells/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://pure.johnshopkins.edu/en/publications/discovery-of-drp-104-a-tumor-targeted-metabolic-inhibitor-prodrug/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://www.hopkinsmedicine.org/news/newsroom/news-releases/2022/11/johns-hopkins-researchers-design-prodrug-that-targets-cancer-cells-big-appetite-for-glutamine-leaving-healthy-cells-unharmed
https://www.hopkinsmedicine.org/news/newsroom/news-releases/2022/11/johns-hopkins-researchers-design-prodrug-that-targets-cancer-cells-big-appetite-for-glutamine-leaving-healthy-cells-unharmed
https://www.hopkinsmedicine.org/news/newsroom/news-releases/2022/11/johns-hopkins-researchers-design-prodrug-that-targets-cancer-cells-big-appetite-for-glutamine-leaving-healthy-cells-unharmed
https://www.researchgate.net/figure/Dose-dependent-efficacy-and-toxicity-of-subcutaneously-administered-DRP-104-in-EL4_fig4_365515090
https://www.benchchem.com/product/b12375025#mitigating-gastrointestinal-toxicities-of-drp-104-prodrugs
https://www.benchchem.com/product/b12375025#mitigating-gastrointestinal-toxicities-of-drp-104-prodrugs
https://www.benchchem.com/product/b12375025#mitigating-gastrointestinal-toxicities-of-drp-104-prodrugs
https://www.benchchem.com/product/b12375025#mitigating-gastrointestinal-toxicities-of-drp-104-prodrugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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